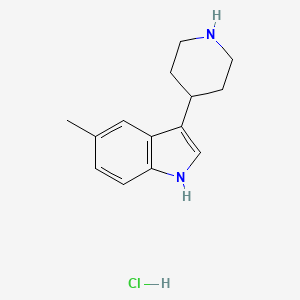

5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Me-MPH, and it belongs to the family of phenethylamines. The compound is a stimulant that has similar properties to methylphenidate and is used in scientific research to study the effects of stimulants on the central nervous system.

Scientific Research Applications

Synthesis and Structural Analysis

5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride derivatives have been a focus in the field of organic chemistry, particularly in the synthesis of chiral compounds. Król et al. (2022) described the synthesis of new chiral 3-(piperidin-3-yl)-1H-indole derivatives from corresponding diastereomers. This intricate synthesis involved N-alkylation of derivatives of racemic 3-(piperidin-3-yl)-1H-indoles, followed by systematic studies including single crystal X-ray crystallography to determine the molecular structures and absolute configurations of the enantiomers. The study highlighted the significance of these compounds in stereochemical analysis and chiral synthesis, marking a notable contribution to stereochemistry and medicinal chemistry (Król et al., 2022).

Antimalarial Potential

The compound has been identified as a promising scaffold for the development of novel antimalarial chemotypes. Santos et al. (2015) synthesized a series of 3-piperidin-4-yl-1H-indoles with diverse building blocks, aiming to discover new antimalarial compounds. Their research discovered a compound with lead-like properties, showing activity against drug-resistant and sensitive strains of Plasmodium falciparum, the parasite responsible for malaria. This underlines the potential of 5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride derivatives in the field of antimalarial drug development (Santos et al., 2015).

Corrosion Inhibition

Research by Verma et al. (2016) explored the application of 3-amino alkylated indoles, closely related to 5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride, as corrosion inhibitors for mild steel in acidic solutions. The study highlighted the significance of the ring size of amino groups in the indoles, impacting their corrosion inhibition efficiency. Their findings contribute to the understanding of corrosion mechanisms and the development of more effective corrosion inhibitors, pertinent in industrial applications (Verma et al., 2016).

properties

IUPAC Name |

5-methyl-3-piperidin-4-yl-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.ClH/c1-10-2-3-14-12(8-10)13(9-16-14)11-4-6-15-7-5-11;/h2-3,8-9,11,15-16H,4-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUNWPWLUAEIPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C3CCNCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655193 |

Source

|

| Record name | 5-Methyl-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149669-44-3 |

Source

|

| Record name | 5-Methyl-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)